1-ethyl-1H-pyrazole-5-carbonitrile
Description
1-Ethyl-1H-pyrazole-5-carbonitrile is a pyrazole derivative featuring an ethyl group at the 1-position and a nitrile substituent at the 5-position of the heterocyclic ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability . Its structure serves as a scaffold for synthesizing more complex molecules, as seen in derivatives like 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile (CAS 1004643-51-9), which introduces a nitro group at the 4-position to modulate electronic properties .
Properties
IUPAC Name |
2-ethylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-9-6(5-7)3-4-8-9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIYMVSTTVQBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649479 | |
| Record name | 1-Ethyl-1H-pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170377-31-7 | |
| Record name | 1-Ethyl-1H-pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of ethyl hydrazine with ethyl cyanoacetate under basic conditions, followed by cyclization to form the pyrazole ring. Another method includes the use of a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-Ethyl-1H-pyrazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and leading to desired biological effects .
Comparison with Similar Compounds
Substituent Effects on Similarity and Reactivity
The structural similarity of 1-ethyl-1H-pyrazole-5-carbonitrile to other pyrazole carbonitriles is quantified in , which assigns similarity scores based on substituent patterns:
| Compound (CAS) | Substituents | Similarity Score |
|---|---|---|
| 1-Methyl-1H-pyrazole-5-carbonitrile (66121-72-0) | Methyl at 1-position | 0.93 |
| 1,3-Dimethyl-1H-pyrazole-5-carbonitrile (306936-77-6) | Methyl at 1- and 3-positions | 0.98 |
| 1-Methyl-1H-pyrazole-3-carbonitrile (79080-39-0) | Methyl at 1-, nitrile at 3- | 0.91 |
- Ethyl vs. For instance, 1-methyl-1H-pyrazole-5-carbonitrile (similarity 0.93) may exhibit higher aqueous solubility due to its smaller alkyl group .
- Electronic Effects : The nitro group in 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile (CAS 1004643-51-9) introduces electron-withdrawing effects, polarizing the pyrazole ring and altering reactivity toward nucleophilic or electrophilic agents .
Key Research Findings and Data
Physicochemical Properties (Inferred)
| Property | This compound | 1-Methyl-1H-pyrazole-5-carbonitrile |
|---|---|---|
| Molecular Weight (g/mol) | 135.16 | 121.14 |
| Predicted LogP (Lipophilicity) | ~1.2 | ~0.8 |
| Steric Hindrance | Moderate | Low |
Note: Experimental data (e.g., melting points) are unavailable in the provided evidence, necessitating inference from substituent trends.
Commercial and Industrial Relevance
- Discontinued Status : The discontinuation of this compound () may reflect challenges in scalability, stability, or competition from more functionalized analogs like 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile (CAS 1454848-84-0), which offers additional reactivity .
- Niche Applications : Its ethyl-nitrile framework remains valuable in exploratory research, particularly in coordination chemistry or as a precursor for nitro derivatives .
Biological Activity
1-Ethyl-1H-pyrazole-5-carbonitrile (C₇H₈N₄) is a heterocyclic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, characterized by a pyrazole ring with an ethyl group at the 1-position and a cyano group at the 5-position, contributes to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications.
Structure
The molecular structure of this compound can be represented as follows:
Key Features
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Cyano Group : Enhances reactivity and biological activity.
- Ethyl Substitution : Influences lipophilicity and interaction with biological targets.
Pharmacological Properties
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Research indicates that compounds with a pyrazole structure can exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have been tested against various bacterial strains, showing promising results in inhibiting growth .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of pyrazole derivatives. In vivo models demonstrated that certain compounds could reduce inflammation comparable to standard anti-inflammatory drugs .
- Insecticidal Activity : Notably, this compound has been investigated for its insecticidal properties, making it a candidate for agricultural applications .
The mechanism by which this compound exerts its biological effects is largely attributed to its ability to interact with specific molecular targets. The presence of the cyano group enhances binding affinity to enzymes or receptors involved in various metabolic pathways. For example, it may function as an enzyme inhibitor, modulating enzymatic activity critical for disease progression .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens such as E. coli and S. aureus. The results indicated that certain modifications to the pyrazole structure significantly enhanced antimicrobial potency. For example, compounds with additional functional groups showed increased activity compared to their unmodified counterparts .
Anti-inflammatory Research
In another investigation, researchers synthesized a series of pyrazole derivatives and assessed their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Several compounds demonstrated significant reductions in edema, suggesting potential therapeutic applications for inflammatory diseases .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Insecticidal Activity |
|---|---|---|---|
| This compound | Moderate | High | High |
| 4-Bromo-1H-pyrazole | Low | Moderate | Low |
| 1-Methyl-3-(trifluoromethyl)pyrazole | High | Low | Moderate |
This comparison highlights the unique position of this compound in terms of its broad-spectrum biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
